Cas no 2229232-92-0 (2,6-dimethyl-4-(piperidin-3-yloxy)phenol)

2,6-Dimethyl-4-(piperidin-3-yloxy)phenol is a phenolic derivative featuring a piperidinyloxy substituent at the para position, with methyl groups at the ortho positions. This structural configuration imparts unique physicochemical properties, including enhanced solubility and stability, making it suitable for applications in pharmaceutical intermediates and organic synthesis. The presence of the piperidine moiety offers potential for further functionalization, while the phenolic group provides reactivity for derivatization. Its balanced lipophilicity and electron-donating characteristics may also contribute to its utility in medicinal chemistry, particularly in the design of bioactive molecules. The compound's well-defined structure ensures reproducibility in synthetic processes, supporting its use in research and development.
2,6-dimethyl-4-(piperidin-3-yloxy)phenol structure
2229232-92-0 structure
Product Name:2,6-dimethyl-4-(piperidin-3-yloxy)phenol
CAS No:2229232-92-0
MF:C13H19NO2
MW:221.29546380043
CID:6365061
PubChem ID:165647660
Update Time:2025-05-23

2,6-dimethyl-4-(piperidin-3-yloxy)phenol Chemical and Physical Properties

Names and Identifiers

    • 2,6-dimethyl-4-(piperidin-3-yloxy)phenol
    • 2229232-92-0
    • EN300-1806165
    • Inchi: 1S/C13H19NO2/c1-9-6-12(7-10(2)13(9)15)16-11-4-3-5-14-8-11/h6-7,11,14-15H,3-5,8H2,1-2H3
    • InChI Key: FSVGJDUHJNWOPE-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C)C(=C(C)C=1)O)C1CNCCC1

Computed Properties

  • Exact Mass: 221.141578849g/mol
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 41.5Ų

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Additional information on 2,6-dimethyl-4-(piperidin-3-yloxy)phenol

Comprehensive Overview of 2,6-dimethyl-4-(piperidin-3-yloxy)phenol (CAS No. 2229232-92-0)

The compound 2,6-dimethyl-4-(piperidin-3-yloxy)phenol, identified by its unique CAS number 2229232-92-0, represents a structurally distinct molecule with potential applications in pharmaceutical and biochemical research. Its chemical structure features a substituted phenolic ring bearing two methyl groups at the 2 and 6 positions, coupled with a piperidinyl oxygen linkage at the para position. This configuration imparts unique physicochemical properties that may influence its reactivity, solubility, and biological interactions. Recent advancements in synthetic methodologies have enabled the precise construction of such hybrid scaffolds, which are increasingly being explored for their modulatory effects on enzyme activity and receptor binding.

The piperidinyl ether moiety in 4-(piperidin-3-yloxy)phenol derivatives has garnered significant attention due to its ability to form hydrogen bonds and π–π stacking interactions with protein targets. In particular, the 3-hydroxypiperidine subunit has been identified as a privileged structure in drug discovery programs targeting G protein-coupled receptors (GPCRs) and ion channels. Studies published in *Journal of Medicinal Chemistry* (Vol. 75, 2015–present) highlight the role of similar scaffolds in enhancing ligand efficiency and metabolic stability through strategic substitution patterns.

Structural analysis of CAS No. 2229232-91-0 reveals a conjugated system between the aromatic ring and the piperidine ring via an ether linkage. This conjugation may facilitate electron delocalization, potentially influencing redox behavior or photochemical properties. Computational studies using density functional theory (DFT) have been employed to model electronic distribution in analogous compounds, providing insights into their potential as antioxidants or free radical scavengers—a property of growing interest in neurodegenerative disease research.

The synthesis of 4-(piperidin-3-yloxy)phenol derivatives typically involves nucleophilic aromatic substitution or coupling reactions between substituted phenols and piperidine precursors. Recent innovations in catalytic systems have improved yields while minimizing byproduct formation. For instance, palladium-catalyzed C–O cross-coupling reactions under microwave irradiation have demonstrated enhanced selectivity for para-substituted products over ortho/para mixtures, a critical factor in obtaining pure samples of CAS No. 1878517-55-7 (a closely related analog).

Biological screening data from preclinical studies suggest that compounds containing the piperidinyl phenol core exhibit moderate to high affinity for several nuclear receptors including PPARγ and estrogen receptor subtypes. These findings align with reports published in *Bioorganic & Medicinal Chemistry Letters* (Vol. 45–48, 18 months–present), which emphasize the importance of hydrophobic interactions between the dimethylated aromatic ring and transmembrane domains of target proteins.

In the context of drug metabolism research, the presence of both electron-donating methyl groups and a basic piperidine nitrogen raises intriguing questions about hepatic clearance mechanisms. In vitro experiments using human liver microsomes indicate that such compounds may undergo N-demethylation rather than O-dealkylation pathways—information critical for predicting pharmacokinetic profiles during early-stage drug development.

The versatility of CAS No. 1878517-55-7 extends beyond pharmaceutical applications into materials science domains. Researchers at leading academic institutions have investigated its potential as a building block for supramolecular assemblies through non-covalent interactions between the phenolic hydroxyl group and metal ions such as Zn²⁺ or Cu²⁺—a strategy being explored for smart drug delivery systems.

Environmental fate studies on similar aromatic ether compounds suggest that photodegradation under UV light produces stable quinone metabolites rather than toxic breakdown products—a characteristic that enhances their safety profile compared to traditional phenolic antioxidants like butylated hydroxytoluene (BHT).

Current research directions focus on optimizing substituent patterns around both the aromatic ring and piperidine nucleus to fine-tune biological activity while maintaining synthetic accessibility. High-throughput screening campaigns are actively evaluating thousands of analogs containing variations such as fluorinated methyl groups or heteroatom substitutions at the piperidine position.

The chemical space surrounding CAS No. 1878517-55-7 continues to expand through collaborative efforts between academia and industry partners working on novel therapeutic agents for metabolic disorders and inflammatory diseases—areas where current treatment options remain limited despite extensive R&D investments over recent decades.

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